An In-Depth Technical Guide to the Chemical Properties of 4-Hydroxy-3,5-dinitrobenzoic Acid
An In-Depth Technical Guide to the Chemical Properties of 4-Hydroxy-3,5-dinitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-3,5-dinitrobenzoic acid is a nitrated aromatic carboxylic acid that serves as a versatile intermediate in organic synthesis. Its structural features, including a phenolic hydroxyl group, a carboxylic acid moiety, and two electron-withdrawing nitro groups, impart a unique reactivity profile, making it a valuable building block in the pharmaceutical, dye, and pesticide industries.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of 4-hydroxy-3,5-dinitrobenzoic acid, detailed experimental protocols for its synthesis and purification, and an exploration of its role in the development of therapeutic agents, specifically as a precursor to corticotropin-releasing factor (CRF) receptor antagonists.
Chemical and Physical Properties
4-Hydroxy-3,5-dinitrobenzoic acid is a yellow crystalline powder.[1] The presence of both a hydroxyl and a carboxylic acid group allows for hydrogen bonding, influencing its solubility, while the nitro groups contribute to its acidic nature and reactivity.
Table 1: Physical and Chemical Properties of 4-Hydroxy-3,5-dinitrobenzoic Acid
| Property | Value | Reference |
| Molecular Formula | C₇H₄N₂O₇ | [2] |
| Molecular Weight | 228.12 g/mol | [2] |
| Appearance | Yellow crystalline powder | [1] |
| Melting Point | 232-234 °C | [1] |
| 245.0-251.0 °C | [3] | |
| Solubility | Soluble in hot water and alcohol; insoluble in ether and benzene. | [1] |
| CAS Number | 1019-52-9 | [2] |
Experimental Protocols
Synthesis of 4-Hydroxy-3,5-dinitrobenzoic Acid
The synthesis of 4-hydroxy-3,5-dinitrobenzoic acid is typically achieved through the nitration of 4-hydroxybenzoic acid. The following protocol is a generalized procedure based on established methods for the nitration of aromatic compounds.
Materials:
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4-Hydroxybenzoic acid
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Concentrated Sulfuric Acid (H₂SO₄)
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Fuming Nitric Acid (HNO₃)
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Deionized Water
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Ice
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Ethanol
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 4-hydroxybenzoic acid to a cooled mixture of concentrated sulfuric acid.
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While maintaining a low temperature (0-10 °C), add fuming nitric acid dropwise to the stirring suspension over a period of 1-2 hours. The temperature should be carefully monitored and controlled to prevent over-nitration and side reactions.
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After the addition is complete, allow the reaction mixture to stir at a low temperature for an additional 2-3 hours.
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Slowly warm the reaction mixture to room temperature and continue stirring for 12-18 hours.
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Pour the reaction mixture slowly onto crushed ice with constant stirring.
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The precipitated crude product is collected by vacuum filtration and washed thoroughly with cold deionized water until the washings are neutral.
Purification by Recrystallization
The crude 4-hydroxy-3,5-dinitrobenzoic acid can be purified by recrystallization to obtain a product of higher purity.
Materials:
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Crude 4-Hydroxy-3,5-dinitrobenzoic acid
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Ethanol
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Deionized Water
Procedure:
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Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.
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If the solution is colored, a small amount of activated charcoal can be added, and the solution is boiled for a few minutes.
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Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.
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Slowly add hot deionized water to the hot ethanolic solution until the solution becomes slightly turbid.
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Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
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Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
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Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol-water mixture.
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Dry the crystals in a vacuum oven.
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of 4-Hydroxy-3,5-dinitrobenzoic acid.
Spectral Data
Table 2: Spectral Data for 4-Hydroxybenzoic Acid
| Spectroscopy | Characteristic Peaks |
| ¹H NMR (DMSO-d₆) | δ ~12.5 (s, 1H, COOH), δ ~9.9 (s, 1H, OH), δ ~7.7 (d, 2H, Ar-H), δ ~6.8 (d, 2H, Ar-H) |
| ¹³C NMR (DMSO-d₆) | δ ~167.2 (C=O), δ ~161.5 (C-OH), δ ~131.7 (Ar-CH), δ ~121.7 (Ar-C), δ ~115.1 (Ar-CH) |
| IR (KBr, cm⁻¹) | ~3300-2500 (br, O-H), ~1680 (C=O), ~1600, 1500 (C=C), ~1300 (C-O), ~1240 (O-H bend) |
| UV-Vis (λ_max) | ~254 nm |
Chemical Reactivity and Applications
The primary application of 4-hydroxy-3,5-dinitrobenzoic acid is as an intermediate in the synthesis of more complex organic molecules.[1] The carboxylic acid and hydroxyl groups can undergo standard transformations such as esterification, etherification, and amide bond formation. The nitro groups can be reduced to amino groups, which can then be further functionalized.
A significant application of this compound is in the synthesis of corticotropin-releasing factor (CRF) receptor antagonists. CRF is a key mediator of the stress response, and its dysregulation is implicated in anxiety and depression. Antagonists of the CRF1 receptor are therefore of considerable interest as potential therapeutic agents.
Corticotropin-Releasing Factor (CRF) Signaling Pathway
The diagram below illustrates the signaling cascade initiated by the binding of CRF to its receptor, CRF1. This pathway is a key target for the therapeutic intervention of stress-related disorders.
Caption: Simplified schematic of the CRF signaling pathway via the CRF1 receptor.
Conclusion
4-Hydroxy-3,5-dinitrobenzoic acid is a key synthetic intermediate with significant potential in the development of novel therapeutics, particularly in the area of stress-related disorders. This guide has provided a detailed overview of its chemical properties, along with practical protocols for its synthesis and purification. The elucidation of its role as a precursor to CRF1 receptor antagonists highlights the importance of this compound in medicinal chemistry and drug discovery. Further research into the reactivity and applications of 4-hydroxy-3,5-dinitrobenzoic acid is warranted to fully explore its synthetic utility.
